![molecular formula C18H19N7O B14272564 N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide CAS No. 140714-28-9](/img/structure/B14272564.png)
N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
lidocaine , is a local anesthetic and antiarrhythmic drug. Its chemical structure consists of an acetamide group attached to a substituted phenyl ring. Lidocaine is widely used in medical practice due to its ability to block nerve impulses, providing pain relief and preventing abnormal heart rhythms.
Preparation Methods
Synthetic Routes::
Gabriel Synthesis: Lidocaine can be synthesized via the Gabriel synthesis. In this method, 2,6-dimethylaniline reacts with potassium cyanate to form the corresponding isocyanate. The isocyanate then reacts with diethylamine to yield lidocaine.
Strecker Synthesis: Another route involves the Strecker synthesis, where 2,6-dimethylaniline reacts with formaldehyde and hydrogen cyanide to form an aminonitrile intermediate. Subsequent hydrolysis and reduction steps lead to lidocaine.
Mannich Reaction: Lidocaine can also be prepared through the Mannich reaction, involving the condensation of 2,6-dimethylaniline, formaldehyde, and diethylamine.
Industrial Production:: Lidocaine is industrially produced through efficient and scalable processes, ensuring its availability for medical use.
Chemical Reactions Analysis
Lidocaine undergoes various reactions:
Oxidation: Lidocaine can be oxidized to form its N-dealkylated metabolites.
Reduction: Reduction of the carbonyl group leads to the formation of its alcohol derivative.
Substitution: Lidocaine can undergo nucleophilic substitution reactions at the amino group. Common reagents include hydrogen peroxide, sodium borohydride, and alkyl halides.
Major products:
- N-deethylated lidocaine (active metabolite)
- Mono- and diethylated lidocaine derivatives
Scientific Research Applications
Lidocaine finds applications in various fields:
Anesthesia: Used for local anesthesia during surgical procedures.
Cardiology: As an antiarrhythmic agent to treat abnormal heart rhythms.
Pain Management: Topical lidocaine creams or patches provide pain relief.
Dermatology: Treating skin conditions and pruritus.
Research: Studied for its effects on neuronal excitability and ion channels.
Mechanism of Action
Lidocaine blocks voltage-gated sodium channels, preventing nerve impulses. It stabilizes the inactive state of these channels, reducing neuronal excitability. This mechanism underlies its anesthetic and antiarrhythmic effects.
Comparison with Similar Compounds
Lidocaine is unique due to its balanced properties as both a local anesthetic and antiarrhythmic drug. Similar compounds include procaine, bupivacaine, and prilocaine.
Properties
CAS No. |
140714-28-9 |
|---|---|
Molecular Formula |
C18H19N7O |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-acetamido-4-(diethylamino)phenyl]-2-amino-3,3-dicyanoprop-2-enimidoyl cyanide |
InChI |
InChI=1S/C18H19N7O/c1-4-25(5-2)14-6-7-15(16(8-14)23-12(3)26)24-17(11-21)18(22)13(9-19)10-20/h6-8H,4-5,22H2,1-3H3,(H,23,26) |
InChI Key |
UPGSXJIOXJMYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C(C#N)C(=C(C#N)C#N)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


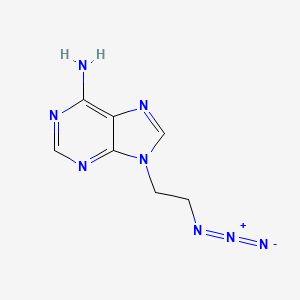
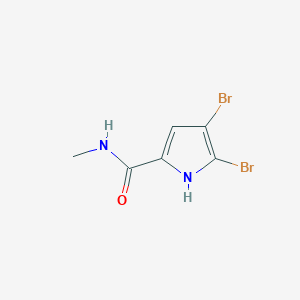
![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
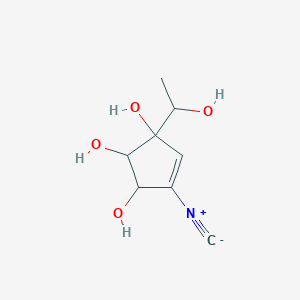
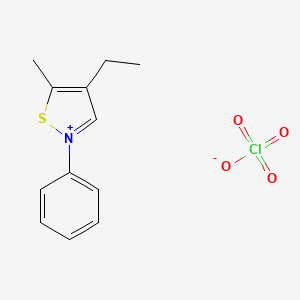

![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)

![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)
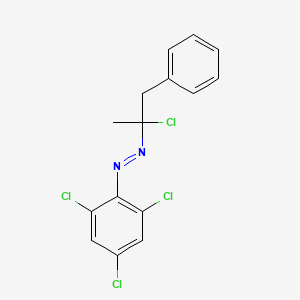
![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
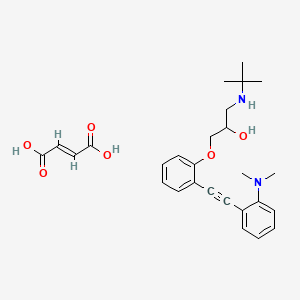
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
